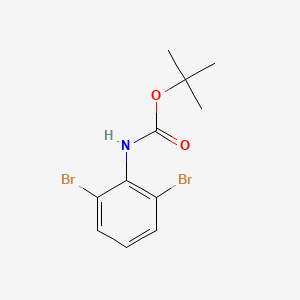

tert-Butyl (2,6-dibromophenyl)carbamate

Description

Properties

Molecular Formula |

C11H13Br2NO2 |

|---|---|

Molecular Weight |

351.03 g/mol |

IUPAC Name |

tert-butyl N-(2,6-dibromophenyl)carbamate |

InChI |

InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

MWJJPBATEMXYAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)Br |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

- Starting Material: 2,6-dibromoaniline (aromatic amine with bromine substituents at positions 2 and 6)

- Protecting Agent: Di-tert-butyl dicarbonate (Boc anhydride), preferred for its industrial availability and efficiency in introducing the Boc group

- Base: Sodium hydroxide, sodium carbonate, or triethylamine to neutralize the reaction medium and promote carbamate formation

- Solvent: Common solvents include water-organic solvent mixtures (e.g., dioxane-water, acetonitrile-water), dichloromethane-water biphasic systems, or acetonitrile alone

- Temperature: Typically 0 °C to room temperature (20–25 °C)

- Reaction Time: 1 to 12 hours depending on conditions

Typical Procedure

- Dissolution: 2,6-dibromoaniline is dissolved or suspended in the chosen solvent system.

- Base Addition: A base such as sodium hydroxide or triethylamine is added to maintain a basic environment.

- Boc Reagent Addition: Di-tert-butyl dicarbonate is added slowly to the reaction mixture.

- Reaction: The mixture is stirred at 0 °C initially, then allowed to warm to room temperature and stirred for several hours (up to 12 hours).

- Work-up: The reaction mixture is quenched with water or a saturated bicarbonate solution to neutralize excess reagents.

- Extraction: The product is extracted into an organic phase (e.g., ether or dichloromethane).

- Purification: The crude product is purified by crystallization, often using water or hexane as crystallizing solvents at low temperatures (-25 °C to -15 °C).

Crystallization and Isolation

- Crystallization is a key step for isolating the pure tert-butyl carbamate derivative.

- Water is often used as a crystallizing solvent due to its safety and efficiency.

- Seed crystals can be added to induce crystallization.

- The product is recovered by filtration, washed, and dried to yield crystalline this compound.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions for tert-Butyl Carbamates (including 2,6-dibromophenyl derivative) |

|---|---|

| Starting amine | 2,6-Dibromoaniline |

| Boc reagent | Di-tert-butyl dicarbonate |

| Base | Sodium hydroxide, sodium carbonate, or triethylamine |

| Solvent | Dioxane-water (2:1), acetonitrile, dichloromethane-water |

| Temperature | 0 °C to 25 °C |

| Reaction time | 1–12 hours |

| Work-up | Quench with saturated bicarbonate solution, extraction with ether or DCM |

| Crystallization solvent | Water or hexane |

| Isolation method | Filtration of crystals, washing, drying |

| Product state | Crystalline solid |

| Yield range (reported) | Typically high (>80%) for analogous compounds |

Research Results and Observations

- The use of di-tert-butyl dicarbonate as the Boc group donor is preferred due to its availability and efficiency in industrial-scale reactions.

- Reaction in aqueous-organic biphasic systems improves safety and environmental profile by reducing use of hazardous organic solvents.

- The presence of a base such as sodium hydroxide or triethylamine is essential to neutralize the acid formed and drive the reaction forward.

- Crystallization directly from the reaction mixture without extensive extraction steps simplifies the process and improves yield.

- The use of water as a crystallization solvent enhances safety and operational simplicity, while maintaining high purity of the product.

- The product is obtained in a crystalline form , facilitating easy handling and storage.

Summary and Recommendations

The preparation of this compound is efficiently achieved by Boc-protection of 2,6-dibromoaniline using di-tert-butyl dicarbonate in the presence of a base under mild conditions. The reaction benefits from aqueous-organic solvent systems and straightforward crystallization techniques, yielding high-purity crystalline product suitable for further synthetic applications.

For researchers and industrial chemists, the following points are recommended:

- Employ di-tert-butyl dicarbonate as the Boc reagent for ease of handling and high reactivity.

- Use a biphasic solvent system combining water and an organic solvent such as dioxane or acetonitrile to balance solubility and safety.

- Maintain reaction temperature between 0 °C and 25 °C to optimize reaction rate and selectivity.

- Utilize water as the crystallization medium to simplify isolation and improve safety.

- Incorporate seed crystals to promote efficient crystallization and maximize yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,6-dibromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 2,6-dibromoaniline and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl (2,6-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.

Biology: In biological research, this compound is used to study enzyme mechanisms and interactions due to its ability to form stable carbamate linkages with amino groups in proteins.

Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dibromophenyl)carbamate involves the formation of a stable carbamate linkage with amino groups in target molecules. This linkage can inhibit the activity of enzymes by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The provided evidence highlights tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (Fluorochem, Catalog No. 10-F230256) as a structurally related analog . Below is a detailed comparison:

Key Observations:

Substituent Influence: Bromine in the target compound offers distinct reactivity for metal-catalyzed reactions, whereas fluorine in the analog improves metabolic stability in pharmaceuticals. The amino group in the analog introduces a reactive site for further derivatization.

Synthetic Utility: The dibromo derivative is more suited for constructing biaryl systems, while the difluoro-amino variant may serve as a building block for bioactive molecules with enhanced solubility.

Research Findings and Limitations

- Evidence Limitations: The provided source focuses on technical specifications for the difluoro-amino analog but lacks experimental data (e.g., melting points, yields, or spectroscopic comparisons). Direct comparative studies between these compounds are absent.

- Hypothetical Comparisons: Solubility: The difluoro-amino analog likely has higher solubility in polar solvents due to the amino group. Stability: The Boc group in both compounds offers similar protection, but bromine’s bulkiness may reduce steric hindrance compared to fluorine.

Biological Activity

tert-Butyl (2,6-dibromophenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from diverse studies, focusing on the compound's antimicrobial, anticonvulsant, and antituberculosis activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a 2,6-dibromophenyl moiety through a carbamate linkage. Its molecular weight is approximately 328.02 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that various carbamate derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of several carbamate compounds, including this compound, the following results were observed:

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

|---|---|---|---|

| 6b | Bacillus subtilis (MIC: 0.5 µg/mL) | Escherichia coli (MIC: 1 µg/mL) | Candida albicans (MIC: 0.5 µg/mL) |

| 6e | Staphylococcus aureus (MIC: 0.3 µg/mL) | Pseudomonas aeruginosa (MIC: 1.5 µg/mL) | Aspergillus niger (MIC: 0.8 µg/mL) |

| This compound | Moderate Activity | Moderate Activity | Moderate Activity |

The compound displayed moderate activity against both gram-positive and gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

Anticonvulsant Activity

In addition to its antimicrobial properties, this compound has been investigated for anticonvulsant activity. A study focused on the synthesis of various carbamate derivatives revealed that some exhibited significant anticonvulsant effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Antituberculosis Activity

Given the urgent need for new treatments for tuberculosis (TB), research has also explored the potential of carbamate derivatives as antituberculosis agents. In a screening campaign targeting polyketide synthase 13 (Pks13), essential for Mycobacterium tuberculosis survival, several compounds were identified with promising inhibitory activity . While specific data on this compound's efficacy against TB is limited, its structural analogs have shown effective inhibition in vitro with MIC values less than 1 μM.

Case Studies and Research Findings

Multiple studies have contributed to the understanding of the biological activity of carbamates:

- Antimicrobial Efficacy : A comprehensive evaluation of various carbamate derivatives highlighted the superior antibacterial properties of certain compounds compared to standard antibiotics like ciprofloxacin and antifungal agents like nystatin .

- Mechanism Studies : Molecular docking studies indicated that these compounds interact with bacterial enzymes crucial for cell wall synthesis and integrity .

- Safety and Toxicity Profiles : Preliminary assessments suggest that while these compounds exhibit biological activity, further studies are required to evaluate their safety profiles thoroughly.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl (2,6-dibromophenyl)carbamate in high yield?

- Methodological Answer : Synthesis typically involves bromination of the phenyl ring followed by carbamate protection. Critical steps include:

- Regioselective bromination : Use Lewis acids (e.g., FeBr₃) or directing groups to ensure 2,6-dibromination.

- Carbamate formation : React the brominated intermediate with tert-butyl chloroformate under basic conditions (e.g., DMAP, pyridine).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

- Monitoring : Track reaction progress via TLC or HPLC .

Q. How should tert-Butyl (2,6-dibromophenyl)carbamate be characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ ~7.5–8.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Elemental Analysis : Verify C, H, N, Br content .

Q. What are the recommended storage conditions to ensure the stability of tert-Butyl (2,6-dibromophenyl)carbamate?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C.

- Protect from light and moisture to prevent hydrolysis of the carbamate group.

- Avoid exposure to strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination in the synthesis of tert-Butyl (2,6-dibromophenyl)carbamate?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Catalyst screening : Test Brønsted acids (H₂SO₄) or transition metals (FeCl₃) to direct bromine placement.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

- Post-reaction analysis : Use X-ray crystallography or NOESY NMR to confirm regiochemistry .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of tert-Butyl (2,6-dibromophenyl)carbamate in cross-coupling reactions?

- Methodological Answer :

- Comparative studies : Replicate conflicting protocols (e.g., Suzuki vs. Buchwald-Hartwig conditions) with controlled variables (catalyst, base, solvent).

- Mechanistic probes : Use deuterated analogs or kinetic isotope effects to identify rate-limiting steps.

- Computational modeling : Apply DFT calculations to predict electronic effects of substituents .

Q. How can computational chemistry methods be applied to predict the biological activity of tert-Butyl (2,6-dibromophenyl)carbamate derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR modeling : Correlate structural descriptors (logP, H-bond donors) with bioactivity data.

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties .

Q. What mechanistic insights explain the role of the tert-butyl carbamate group in facilitating subsequent derivatization reactions?

- Methodological Answer :

- Steric protection : The bulky tert-butyl group shields the carbamate nitrogen, reducing undesired side reactions.

- Orthogonality : Stability under acidic/basic conditions allows selective deprotection.

- Hydrogen-bond modulation : The carbamate carbonyl can act as a hydrogen-bond acceptor, influencing reactivity in metal-catalyzed transformations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for tert-Butyl (2,6-dibromophenyl)carbamate synthesis?

- Methodological Answer :

- Reproduce protocols : Systematically test variables (reagent purity, solvent grade, reaction time).

- Intermediate characterization : Isolate and analyze intermediates (e.g., mono-brominated byproducts) via LC-MS.

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.